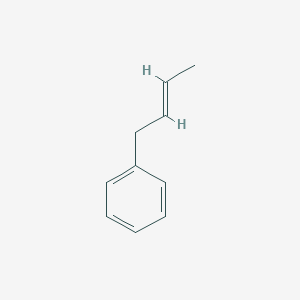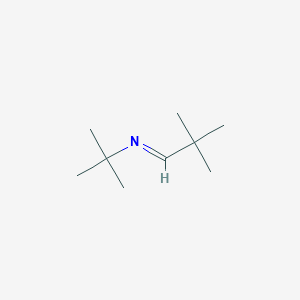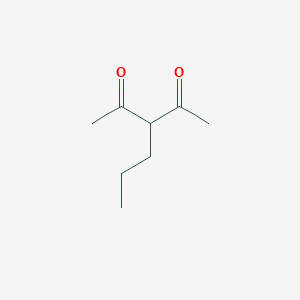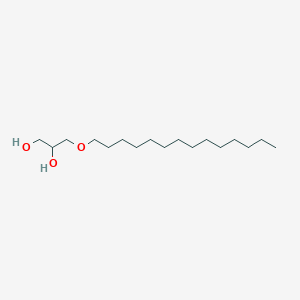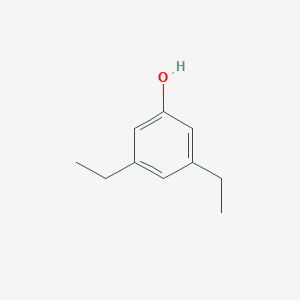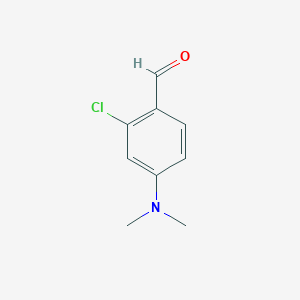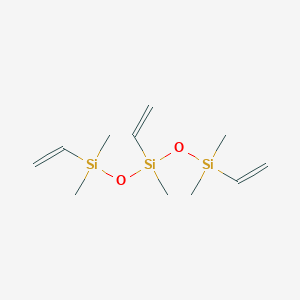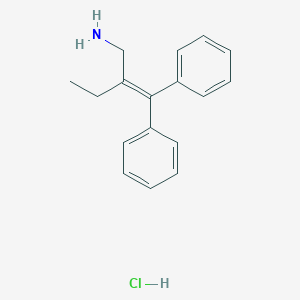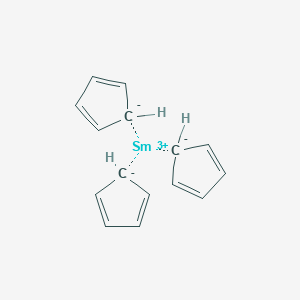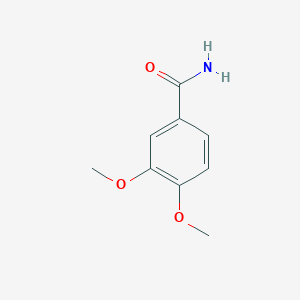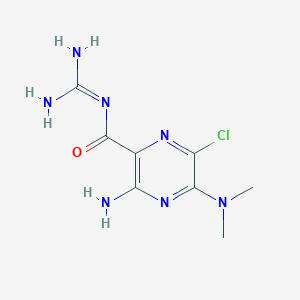
5-Dimethylamiloride
Vue d'ensemble
Description
Le diméthylamiloride est un composé chimique connu pour son rôle d'inhibiteur spécifique des antiporteurs, en particulier les échangeurs sodium-hydrogène. Il a une formule moléculaire de C8H12ClN7O et une masse moléculaire de 257,68 g/mol . Ce composé est souvent utilisé dans la recherche scientifique en raison de sa capacité à moduler le transport des ions à travers les membranes cellulaires .
Applications De Recherche Scientifique
Dimethylamiloride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
5-Dimethylamiloride, a derivative of Amiloride , primarily targets the Epithelial Sodium Channels (ENaC) . These channels play a crucial role in sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys . By inhibiting these channels, this compound affects the balance of sodium and potassium in the body .
Mode of Action
This compound works by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys by binding to the amiloride-sensitive sodium channels . This promotes the loss of sodium and water from the body, but without depleting potassium . It also blocks the Na+/H+ exchangers such as sodium–hydrogen antiporter 1 (NHE-1) .
Biochemical Pathways
The inhibition of sodium reabsorption by this compound creates a negative potential in the luminal membranes of principal cells, located in the distal convoluted tubule and collecting duct . This negative potential reduces the secretion of potassium and hydrogen ions . It also abolishes more than 80% of the action of angiotensin II on the secretion of hydrogen ions in the proximal tubule .
Pharmacokinetics
Amiloride, from which this compound is derived, is readily absorbed with a bioavailability of 15–25% . It reaches its peak diuretic effect at 6–10 hours . It is 40% protein-bound and has a plasma half-life of 6–9 hours .
Result of Action
The primary result of this compound’s action is an increase in sodium and water excretion from the body, while reducing potassium excretion . This can help manage conditions like hypertension and congestive heart failure . It also reduces the sensitivity of afferent fibres to electrical stimulation, requiring greater stimulation voltages to induce action potentials from their peripheral terminals within the trachea/bronchus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its action is prolonged in renal impairment and is contraindicated if eGFR is <10ml/min/1.73 m2 . The risk of hyperkalemia increases in the presence of renal impairment, diabetes, or co-administration with other potassium-sparing diuretics, ACE inhibitors, and angiotensin receptor blockers .
Analyse Biochimique
Biochemical Properties
5-Dimethylamiloride is a selective blocker of the sodium-hydrogen antiporter (Na+/H+ antiport), with an IC50 of 6.9 μM . This antiport is a membrane protein that helps regulate cell volume and intracellular pH by extruding protons from the cell in exchange for extracellular sodium ions .
Cellular Effects
This compound has been shown to have cytotoxic effects on certain cell lines. For instance, it has been reported to potentiate the cytotoxic effects of doxorubicin (DOXO) and vincristine (VCR) in the parental CEM cell line . It did not significantly potentiate the effect of DOXO or VCR in resistant CEM cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a selective blocker of the Na+/H+ antiport . By inhibiting this antiport, it can affect the intracellular pH and volume, which can influence various cellular processes .
Dosage Effects in Animal Models
In mouse models of type 2 diabetes, both this compound and arginine have shown considerable improvement of glucose tolerance, glucose-stimulated insulin response, and basal glucose and insulin levels .
Metabolic Pathways
Given its role as a selective blocker of the Na+/H+ antiport, it may be involved in pathways related to cell volume regulation and intracellular pH maintenance .
Transport and Distribution
Given its role as a selective blocker of the Na+/H+ antiport, it is likely to be distributed wherever this antiport is present .
Subcellular Localization
Given its role as a selective blocker of the Na+/H+ antiport, it is likely to be localized wherever this antiport is present .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le diméthylamiloride peut être synthétisé par un procédé en plusieurs étapes impliquant la réaction de la 3-amino-6-chloropyrazine-2-carboxamide avec la diméthylamine . La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde (DMSO) et peut impliquer un chauffage pour faciliter la réaction. Le produit est ensuite purifié par recristallisation ou par des techniques de chromatographie .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du diméthylamiloride ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle le processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de techniques de purification à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
Le diméthylamiloride subit principalement des réactions de substitution en raison de la présence de groupes amino et chloro réactifs sur son cycle pyrazine . Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent la diméthylamine et d'autres nucléophiles.
Réactions d'oxydation et de réduction : Ces réactions impliquent généralement des agents oxydants tels que le peroxyde d'hydrogène ou des agents réducteurs comme le borohydrure de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec la diméthylamine produisent du diméthylamiloride, tandis que les réactions d'oxydation peuvent produire divers dérivés oxydés .
Applications de la recherche scientifique
Le diméthylamiloride a un large éventail d'applications dans la recherche scientifique :
Médecine : Exploré pour ses effets cardioprotecteurs potentiels dans des affections telles que le choc hémorragique.
Mécanisme d'action
Le diméthylamiloride exerce ses effets en inhibant les échangeurs sodium-hydrogène, qui sont impliqués dans la régulation du pH intracellulaire et de l'équilibre ionique . En bloquant ces échangeurs, le diméthylamiloride empêche l'échange d'ions sodium et hydrogène, ce qui entraîne une diminution du pH intracellulaire et une modulation des fonctions cellulaires . Ce mécanisme est particulièrement important dans le contexte de la protection myocardique lors du choc hémorragique .
Comparaison Avec Des Composés Similaires
Composés similaires
Amiloride : Un composé parent du diméthylamiloride, connu pour ses propriétés diurétiques épargnant le potassium.
Cariporide : Un inhibiteur sélectif de l'échangeur sodium-hydrogène 1, utilisé dans le traitement des affections cardiaques ischémiques.
Eniporide : Un autre inhibiteur de l'échangeur sodium-hydrogène avec des applications dans la recherche cardiovasculaire.
Unicité du diméthylamiloride
Le diméthylamiloride est unique en raison de son inhibition spécifique des échangeurs sodium-hydrogène et de sa capacité à moduler le transport des ions avec une grande spécificité . Cela en fait un outil précieux dans la recherche fondamentale et appliquée, en particulier dans les études liées au transport des ions et à la régulation du pH cellulaire .
Propriétés
IUPAC Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-(dimethylamino)pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN7O/c1-16(2)6-4(9)13-3(5(10)14-6)7(17)15-8(11)12/h1-2H3,(H2,10,14)(H4,11,12,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMUPNVSYKGKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923797 | |
| Record name | 5-Dimethylamiloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214-79-5 | |
| Record name | 5-Dimethylamiloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Dimethylamiloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1214-79-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLAMILORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GC547293P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


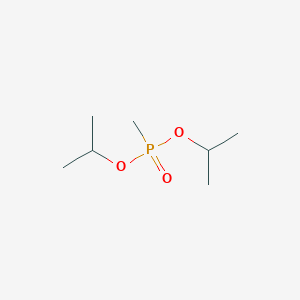
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-](/img/structure/B75054.png)

